2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole
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Overview
Description
2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The allylthio, methoxyphenyl, and o-tolyl groups can be introduced through nucleophilic substitution reactions. For example, the allylthio group can be added using allylthiol in the presence of a base, while the methoxyphenyl and o-tolyl groups can be introduced using corresponding halides and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different products depending on the reaction conditions.
Substitution: The methoxyphenyl and o-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, catalysts like palladium or copper
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted imidazoles
Scientific Research Applications
2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The allylthio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The methoxyphenyl and o-tolyl groups can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole
- 2-(ethylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole
- 2-(propylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole
Uniqueness
2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is unique due to the presence of the allylthio group, which provides additional reactivity and potential for covalent bonding with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-(2-methylphenyl)-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-4-13-24-20-21-14-19(16-9-11-17(23-3)12-10-16)22(20)18-8-6-5-7-15(18)2/h4-12,14H,1,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTACXOQNVXCREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC=C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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